6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol
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Overview
Description
6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a tetrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The triazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its functional groups enable it to interact with various biological targets.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole and triazine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group and benzylamine structure, making it a useful comparison for studying the effects of the trifluoromethyl group on biological activity.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: This compound features a similar trifluoromethyl group and has been studied for its antimicrobial properties.
Uniqueness
6-benzyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both tetrazole and triazine rings, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14F3N7OS |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
6-benzyl-3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H14F3N7OS/c20-19(21,22)13-7-4-8-14(10-13)29-16(25-27-28-29)11-31-18-23-17(30)15(24-26-18)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,23,26,30) |
InChI Key |
NMVKYOWDPDGKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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